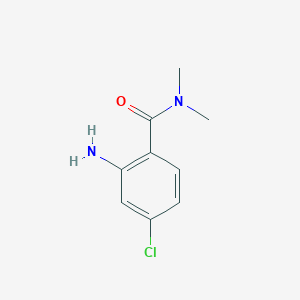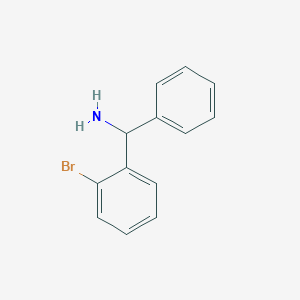
alpha-(2-Bromophenyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-Bromophenyl)benzylamine is a chemical compound with the CAS Number: 55095-15-3 . It has a molecular weight of 262.15 . It is a solid or viscous liquid or liquid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12BrN . The InChI code for this compound is 1S/C13H12BrN/c14-12-9-5-4-8-11 (12)13 (15)10-6-2-1-3-7-10/h1-9,13H,15H2 .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid or liquid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Safety and Hazards
作用機序
Target of Action
Alpha-(2-Bromophenyl)benzylamine is a chemical compound with the molecular formula C13H12BrN The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
生化学分析
Cellular Effects
The effects of alpha-(2-Bromophenyl)benzylamine on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Furthermore, studies have demonstrated that this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent in cancer treatment. The ability of this compound to alter cellular functions underscores its significance in biochemical research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves the inhibition of specific enzymes, such as monoamine oxidase (MAO). By inhibiting MAO, this compound can prevent the breakdown of neurotransmitters, thereby influencing neuronal signaling. Additionally, this compound can form covalent bonds with certain biomolecules, leading to changes in their structure and function. These molecular interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers working with this compound in various experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for determining safe exposure levels in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of this compound with enzymes and cofactors are essential for understanding its metabolic fate and potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the endoplasmic reticulum, where it may participate in protein folding and modification processes. The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
特性
IUPAC Name |
(2-bromophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWGVSMLZCEQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
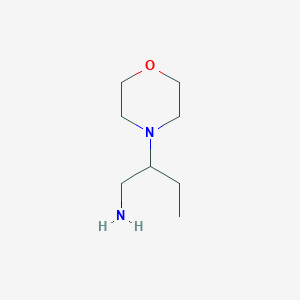
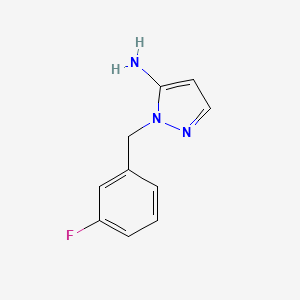
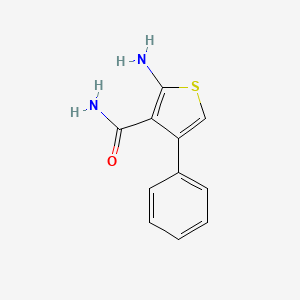
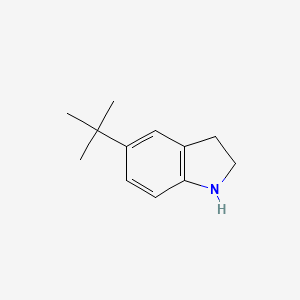
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
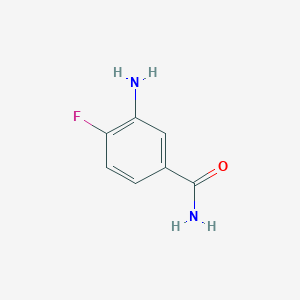
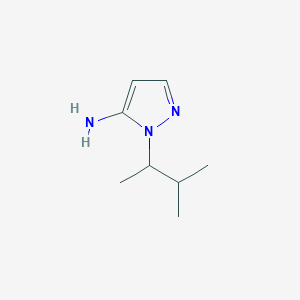




![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

